molecular formula C20H25N3O B7160409 N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide

Cat. No.: B7160409
M. Wt: 323.4 g/mol
InChI Key: QZRVMZMYFLJHJC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-16-8-11-21-19(14-16)20(24)22-18-9-12-23(13-10-18)15-17-6-4-3-5-7-17/h3-8,11,14,18H,2,9-10,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRVMZMYFLJHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide typically involves the reaction of 1-benzylpiperidin-4-amine with 4-ethylpyridine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification steps may include crystallization and recrystallization techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxylic acid.

    Reduction: Formation of N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)-acetohydrazide
  • 4-Benzylpiperidine

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-ethylpyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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